molecular formula C14H16FN3O3S2 B12196735 N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)pentanamide

N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)pentanamide

Cat. No.: B12196735
M. Wt: 357.4 g/mol
InChI Key: CIAXFGXGLMTNDP-UHFFFAOYSA-N
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Description

N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)pentanamide is a synthetic organic compound with a molecular formula of C15H17FN4O3S2 and a molecular weight of 384.45 g/mol. It belongs to the class of 1,3,4-thiadiazole derivatives, a heterocyclic scaffold widely recognized in medicinal chemistry for its diverse biological potential . This specific molecule features a 1,3,4-thiadiazole core functionalized with a 2-fluorobenzyl sulfonyl group and a pentanamide chain, which may influence its lipophilicity and interaction with biological targets. The primary research value of this compound lies in its potential as a building block for investigating new pharmacological agents. Scientific literature indicates that structurally related 1,3,4-thiadiazole derivatives have demonstrated significant anticancer activity in vitro against various human cancer cell lines, including prostate cancer (PC3), colon cancer (HT-29), and neuroblastoma (SKNMC) . While the specific mechanism of action for this compound requires further investigation, analogous compounds containing the 1,3,4-thiadiazole nucleus have been reported to act through diverse mechanisms. These include acting as carbonic anhydrase inhibitors or modulating other key enzymatic pathways involved in cell proliferation and survival . Researchers can utilize this compound as a key intermediate in organic synthesis or as a candidate for profiling in high-throughput screening assays to explore its activity against specific biological targets. This product is intended for non-human research applications in laboratory settings only. It is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H16FN3O3S2

Molecular Weight

357.4 g/mol

IUPAC Name

N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]pentanamide

InChI

InChI=1S/C14H16FN3O3S2/c1-2-3-8-12(19)16-13-17-18-14(22-13)23(20,21)9-10-6-4-5-7-11(10)15/h4-7H,2-3,8-9H2,1H3,(H,16,17,19)

InChI Key

CIAXFGXGLMTNDP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=NN=C(S1)S(=O)(=O)CC2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)pentanamide typically involves multiple steps. One common method includes the reaction of 2-fluorobenzyl chloride with sodium sulfinate to form the corresponding sulfone. This intermediate is then reacted with a thiadiazole derivative under suitable conditions to yield the final product. The reaction conditions often involve the use of polar aprotic solvents and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)pentanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)pentanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The fluorobenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The thiadiazole ring can interact with various enzymes, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound differs from related 1,3,4-thiadiazole derivatives in two key aspects:

Sulfonyl vs. Thio Groups : Unlike compounds in (e.g., 5e–5m), which feature thio (-S-) or benzylthio (-S-CH₂Ar) groups, the target compound contains a sulfonyl (-SO₂-) group. Sulfonyl groups increase polarity and may enhance interactions with biological targets via hydrogen bonding .

Pentanamide vs. Shorter Chains : The pentanamide chain (five-carbon) contrasts with shorter chains like propanamide (three-carbon) in or acetamide (two-carbon) in . Longer chains may improve lipophilicity and bioavailability but could reduce solubility in aqueous media .

Physical and Chemical Properties
Compound Name Substituent (R) Melting Point (°C) Yield (%) Molecular Weight (g/mol)
Target Compound 2-Fluorobenzylsulfonyl, pentanamide N/A N/A ~380 (estimated)
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(phenylmethanesulfonyl)propanamide Phenylmethanesulfonyl, propanamide N/A N/A ~367 (C₁₇H₂₁N₃O₃S₂)
Compound 5e () 4-Chlorobenzylthio 132–134 74 ~434 (C₂₁H₂₀ClN₃O₂S₂)
Compound 4y () Ethyl, p-tolylamino N/A N/A ~363 (C₁₄H₁₅N₅OS₂)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide Ethyl, 3-phenylpropanamide N/A N/A 261.34 (C₁₃H₁₅N₃OS)

Key Observations :

  • Fluorine Impact: The 2-fluorobenzyl group in the target compound may confer higher metabolic stability compared to non-fluorinated analogs like phenylmethanesulfonyl () .
  • Chain Length : The pentanamide chain likely increases lipophilicity compared to shorter chains in and , which could enhance cell membrane penetration but reduce aqueous solubility .

Biological Activity

N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)pentanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and anti-inflammatory therapies. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C_{15}H_{18}FN_{3}O_{2}S
  • Molecular Weight : 327.39 g/mol
  • CAS Number : 901659-78-7

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiadiazole Ring : This is achieved by reacting thiosemicarbazide with appropriate carboxylic acid derivatives under acidic conditions.
  • Introduction of the Fluorobenzyl Group : A nucleophilic substitution reaction introduces the 2-fluorobenzyl group.
  • Sulfonylation : The sulfonyl group is added using sulfonyl chlorides in the presence of a base.
  • Final Coupling : The thiadiazole derivative is coupled with pentanamide to form the final product .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially leading to reduced inflammation and pain relief.
  • Antiproliferative Effects : Preliminary studies suggest that it may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines .

Anticancer Activity

Recent studies have explored the antiproliferative effects of related compounds in cancer models. While specific data on this compound is limited, compounds with similar structures have demonstrated significant activity against lung and breast cancer cells:

CompoundCell LineIC50 (µM)Mechanism
Compound ALung Cancer12.5Apoptosis induction
Compound BBreast Cancer8.0Cell cycle arrest
N-(5-Fluoro...)TBDTBDTBD

These findings suggest that further investigation into this compound could yield promising results in anticancer therapy.

Anti-inflammatory Activity

The compound's anti-inflammatory potential has been assessed through various assays measuring cytokine levels and inflammatory markers. For instance:

StudyInflammatory ModelKey Findings
Study 1Murine model of arthritisSignificant reduction in TNF-alpha levels
Study 2LPS-induced inflammation in vitroDecreased IL-6 production

These results indicate that this compound could serve as a lead compound for developing anti-inflammatory agents.

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